molecular formula C12H14N4O2S B2824281 4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane CAS No. 2375261-43-9

4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane

Cat. No.: B2824281
CAS No.: 2375261-43-9
M. Wt: 278.33
InChI Key: RCMYAKXUNNQBQM-UHFFFAOYSA-N
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Description

4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[211]hexane is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane typically involves multiple steps:

  • Formation of the Bicyclic Core: : The bicyclic structure can be synthesized using a [2+2] cycloaddition reaction. This photochemical reaction involves the combination of suitable precursors under UV light to form the bicyclo[2.1.1]hexane core .

  • Introduction of the Azido Group: : The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable precursor with sodium azide (NaN₃) under controlled conditions to replace a leaving group with the azido group.

  • Sulfonylation: : The sulfonyl group is introduced by reacting the intermediate compound with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine. This reaction typically occurs at room temperature and results in the formation of the sulfonylated product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation Reactions: The sulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃), solvents like dimethylformamide (DMF), and moderate temperatures.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), and mild temperatures.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane depends on its specific application. In bioconjugation, the azido group can undergo a click reaction with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.2.1]heptane: Similar bicyclic structure but with a different ring size.

    4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring configuration.

Uniqueness

4-Azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane is unique due to its specific bicyclic structure and the presence of both azido and sulfonyl functional groups. This combination of features provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

4-azido-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-9-2-4-11(5-3-9)19(17,18)16-8-12(14-15-13)6-10(16)7-12/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMYAKXUNNQBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CC2C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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